molecular formula C26H29ClN4O3 B12769880 (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride CAS No. 150611-80-6

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride

Cat. No.: B12769880
CAS No.: 150611-80-6
M. Wt: 481.0 g/mol
InChI Key: MQAQKHCMPMBWIS-UKOKCHKQSA-N
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Description

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a naphthalene ring, a pyrrolidine ring, and multiple functional groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride typically involves multiple steps, including the formation of the naphthalene and pyrrolidine rings, followed by the introduction of the functional groups. Common synthetic routes may include:

    Formation of the Naphthalene Ring: This can be achieved through Friedel-Crafts acylation, followed by cyclization.

    Formation of the Pyrrolidine Ring: This can be synthesized through a Mannich reaction, followed by cyclization.

    Introduction of Functional Groups: The functional groups can be introduced through various organic reactions, such as amination, esterification, and amidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate binding affinities and specificities.

Medicine

In medicine, (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride may be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new drugs or treatments.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid
  • **(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific configuration and functional groups

Properties

CAS No.

150611-80-6

Molecular Formula

C26H29ClN4O3

Molecular Weight

481.0 g/mol

IUPAC Name

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C26H28N4O3.ClH/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H/t23-,24-;/m0./s1

InChI Key

MQAQKHCMPMBWIS-UKOKCHKQSA-N

Isomeric SMILES

CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.Cl

Canonical SMILES

CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.Cl

Origin of Product

United States

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